6-O-Desmethyl Donepezil

Descripción general

Descripción

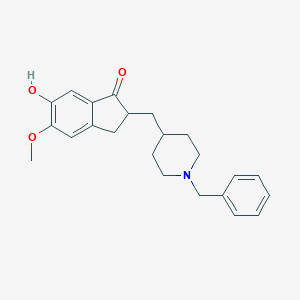

6-O-Desmethyldonepezil is a metabolite of donepezil, a well-known acetylcholinesterase inhibitor used in the treatment of Alzheimer’s disease. The compound has the molecular formula C23H27NO3 and is characterized by the presence of a hydroxy group at the 6th position and a methoxy group at the 5th position on the indanone ring .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 6-O-Desmethyldonepezil is typically synthesized through the O-demethylation of donepezil. This process involves the removal of a methyl group from the methoxy group at the 6th position of donepezil. The reaction is often carried out using strong acids or bases as catalysts under controlled temperature and pressure conditions .

Industrial Production Methods: In industrial settings, the synthesis of 6-O-Desmethyldonepezil involves large-scale O-demethylation reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .

Análisis De Reacciones Químicas

Chemical Reactions of 6-O-Desmethyl Donepezil

This compound can undergo several types of chemical reactions:

- Oxidation: Oxidation reactions can occur with oxidizing agents like hydrogen peroxide or potassium permanganate.

- Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

- Substitution: Nucleophilic substitution reactions can occur, where the hydroxyl group at the 6-position can be replaced by other functional groups.

Metabolic Pathways

This compound is involved in metabolic pathways related to donepezil metabolism, primarily through CYP2D6 and CYP3A4 enzymes in the liver .

Comparison with Similar Compounds

This compound is unique due to its specific demethylation at the 6-position, retaining significant pharmacological activity similar to donepezil. This makes it a valuable compound for studying donepezil's metabolism and pharmacodynamics.

Aplicaciones Científicas De Investigación

Pharmacological Profile

6-O-Desmethyl Donepezil is produced primarily through the metabolism of Donepezil by cytochrome P450 enzymes, particularly CYP2D6. This metabolite exhibits acetylcholinesterase inhibition comparable to Donepezil itself, suggesting it may contribute to the therapeutic effects observed in patients with Alzheimer's Disease . However, its ability to penetrate the blood-brain barrier is limited, which raises questions about its clinical significance .

Treatment of Alzheimer's Disease

Donepezil is widely used for treating cognitive symptoms associated with Alzheimer's Disease. While this compound contributes to this effect, its role remains somewhat ambiguous due to low brain transfer rates. Studies indicate that higher plasma concentrations of both Donepezil and this compound correlate with improved cognitive outcomes and reduced behavioral and psychological symptoms of dementia (BPSD) in patients .

Genetic Variability in Metabolism

The efficacy of Donepezil and its metabolite can vary significantly among individuals due to genetic polymorphisms in CYP2D6. Patients classified as poor metabolizers may experience adverse effects at lower doses, while ultrarapid metabolizers may require higher doses to achieve therapeutic effects . Understanding these genetic factors is crucial for optimizing treatment regimens involving this compound.

Pharmacokinetics

The pharmacokinetic properties of this compound have been studied extensively. Research indicates that the concentration of this metabolite can be measured effectively using high-performance liquid chromatography coupled with tandem mass spectrometry. The detection limits for this compound are reported to be as low as 10 pg/mL, allowing for precise pharmacokinetic assessments .

Table: Pharmacokinetic Parameters of this compound

| Parameter | Value |

|---|---|

| Minimum Detection Limit | 10 pg/mL |

| Bioavailability | Varies by individual |

| Half-life | Approximately 70 hours |

| Peak Plasma Concentration | Varies (dependent on dose) |

| Clearance | Dependent on CYP2D6 phenotype |

Case Studies and Clinical Trials

Several clinical trials have investigated the efficacy and safety of Donepezil and its metabolites. Notable findings include:

- Efficacy in Cognitive Improvement : A study demonstrated that patients receiving higher doses of Donepezil (with corresponding levels of this compound) showed significant cognitive improvements as measured by standardized scales .

- Impact on Behavioral Symptoms : Patients with elevated plasma concentrations of both compounds exhibited lower incidences of severe BPSD, suggesting a potential therapeutic advantage in managing behavioral symptoms alongside cognitive decline .

Future Directions in Research

Ongoing research aims to clarify the specific contributions of this compound in therapeutic contexts. Investigations into multi-target drug designs that incorporate this metabolite alongside other mechanisms may enhance treatment strategies for Alzheimer's Disease and related dementias . Additionally, further studies are needed to explore the implications of genetic variability on treatment outcomes.

Mecanismo De Acción

6-O-Desmethyldonepezil exerts its effects by inhibiting acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting this enzyme, the compound increases the concentration of acetylcholine, thereby enhancing cholinergic transmission in the brain. This mechanism is crucial for its therapeutic effects in Alzheimer’s disease .

Comparación Con Compuestos Similares

Donepezil: The parent compound from which 6-O-Desmethyldonepezil is derived.

5-O-Desmethyldonepezil: Another metabolite of donepezil, differing by the position of the hydroxy group.

Donepezil-N-oxide: A metabolite formed through the oxidation of donepezil

Uniqueness: 6-O-Desmethyldonepezil is unique due to its specific structural modifications, which influence its pharmacological activity and metabolic stability. Its distinct position of the hydroxy group at the 6th position differentiates it from other metabolites and contributes to its specific interactions with acetylcholinesterase .

Actividad Biológica

6-O-Desmethyl Donepezil (6ODD) is a significant metabolite of Donepezil, a widely used acetylcholinesterase inhibitor for treating Alzheimer's disease. Understanding the biological activity of 6ODD is crucial for elucidating its role in enhancing cognitive function and its pharmacokinetic properties. This article compiles various research findings, case studies, and biochemical analyses to provide a comprehensive overview of the biological activity of this compound.

Target of Action

The primary target for this compound is the enzyme acetylcholinesterase (AChE) . By inhibiting AChE, 6ODD increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive processes such as learning and memory .

Mode of Action

As an acetylcholinesterase inhibitor , 6ODD exhibits similar potency to Donepezil itself in inhibiting AChE. This mechanism is vital for the therapeutic effects observed in Alzheimer's patients, where increased acetylcholine levels can lead to improved cognitive functions .

Biochemical Pathways

The action of 6ODD primarily affects the cholinergic pathway , which is critical for neurotransmission in the central nervous system. The compound's efficacy and safety are influenced by its metabolic pathways, predominantly involving the cytochrome P450 enzymes CYP2D6 and CYP3A4 .

Metabolism

This compound is formed through the metabolism of Donepezil via CYP2D6. It undergoes various metabolic processes including O-dealkylation and hydroxylation, producing several active metabolites with pharmacological significance .

Concentration Dynamics

Research indicates that plasma concentrations of 6ODD can vary significantly among individuals due to genetic polymorphisms in CYP2D6. For instance, ultrarapid metabolizers may require higher doses to achieve therapeutic effects, while poor metabolizers may experience adverse effects at lower doses .

Case Study Insights

A study examining the relationship between plasma concentrations of Donepezil and its metabolite found that patients with higher levels of 6ODD (>0.4 ng/mL) did not develop severe behavioral and psychological symptoms of dementia (BPSD), suggesting a potential protective effect associated with adequate metabolite levels .

In Vitro Studies

Laboratory studies have shown that 6ODD effectively inhibits AChE activity over time, leading to sustained increases in acetylcholine levels within neuronal cultures. This effect underscores its potential role as an adjunctive treatment in Alzheimer’s therapy .

Temporal Effects

The temporal dynamics of 6ODD's action reveal that its inhibitory effects on AChE can lead to gradual increases in acetylcholine levels, which may correlate with improved cognitive performance in clinical settings .

Comparative Analysis

| Parameter | Donepezil | This compound |

|---|---|---|

| Mechanism | AChE inhibitor | AChE inhibitor |

| Metabolic Pathway | CYP2D6, CYP3A4 | Primarily CYP2D6 |

| Plasma Concentration | Higher variability | Dependent on CYP2D6 phenotype |

| Cognitive Impact | Significant | Comparable |

| Side Effects | Common (GI issues) | Less frequent |

Propiedades

IUPAC Name |

2-[(1-benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H27NO3/c1-27-22-13-18-12-19(23(26)20(18)14-21(22)25)11-16-7-9-24(10-8-16)15-17-5-3-2-4-6-17/h2-6,13-14,16,19,25H,7-12,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJRBBQJREIMIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H27NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60561627 | |

| Record name | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120013-56-1 | |

| Record name | 6-o-Desmethyldonepezil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120013561 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(1-Benzylpiperidin-4-yl)methyl]-6-hydroxy-5-methoxy-2,3-dihydro-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60561627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-O-DESMETHYLDONEPEZIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/556XXE4I5F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of 6-O-Desmethyl Donepezil in the treatment of Alzheimer's Disease?

A: this compound is the primary active metabolite of Donepezil, a drug used to treat Alzheimer's Disease. Like Donepezil, this compound exerts its therapeutic effect by inhibiting acetylcholinesterase (AChE) in the brain. This inhibition increases the levels of acetylcholine, a neurotransmitter crucial for learning and memory, thus temporarily improving cognitive function in patients with Alzheimer's Disease [, , , ].

Q2: How do the pharmacokinetic properties of this compound differ from Donepezil?

A: Both Donepezil and this compound are extensively metabolized by cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4/5 [, ]. Research shows that patients with certain CYP2D6 polymorphisms, specifically intermediate metabolizers, exhibit significantly lower ratios of Donepezil to this compound in their plasma []. This suggests that genetic variations in drug-metabolizing enzymes can significantly influence the levels of Donepezil and its active metabolite. Furthermore, the co-administration of psychotropic medications has been shown to lower the metabolic ratio of Donepezil to this compound [], highlighting the importance of considering drug interactions in patients receiving Donepezil therapy.

Q3: Are there any analytical methods available to specifically measure this compound levels?

A: Yes, several sensitive and selective analytical methods have been developed to quantify this compound in biological samples. One common approach involves using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) [, , , ]. This technique offers high sensitivity and specificity, allowing for accurate measurement of this compound concentrations in human plasma, even at low levels. These methods are valuable tools for pharmacokinetic studies and therapeutic drug monitoring.

Q4: Does the presence of gastrointestinal injury impact the pharmacokinetics of Donepezil and this compound?

A: Research using experimental pigs suggests that small intestinal injury induced by Dextran Sodium Sulfate can lead to higher plasma concentrations of Donepezil []. This effect may be attributed to impaired drug metabolism or altered drug absorption due to the intestinal injury. These findings highlight the potential need for dose adjustments in patients with underlying gastrointestinal conditions to avoid potential toxicity from elevated Donepezil levels.

Q5: What is the significance of being able to measure Donepezil and its metabolites simultaneously?

A: A novel high-performance liquid chromatography (HPLC) method has been developed to simultaneously measure Donepezil, this compound, 5-O-Desmethyl Donepezil, and Donepezil-N-oxide in patient plasma samples []. This advancement is significant because it allows researchers and clinicians to better understand the individual contributions of Donepezil and its metabolites to both therapeutic effects and potential adverse events. This knowledge is crucial for optimizing treatment strategies and improving patient outcomes.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.